molecular formula C15H18N2O B2442381 N-(1-phenylpiperidin-3-yl)but-2-ynamide CAS No. 2094246-19-0

N-(1-phenylpiperidin-3-yl)but-2-ynamide

Cat. No. B2442381
CAS RN: 2094246-19-0
M. Wt: 242.322
InChI Key: GBBKZVQONOJLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylpiperidin-3-yl)but-2-ynamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. PB-22 has gained attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.

Mechanism Of Action

N-(1-phenylpiperidin-3-yl)but-2-ynamide interacts with the CB1 and CB2 receptors in the endocannabinoid system. It acts as a partial agonist of the CB1 receptor and a full agonist of the CB2 receptor. N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor. The activation of these receptors leads to the release of neurotransmitters and the modulation of various physiological processes.
Biochemical and Physiological Effects
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to modulate the immune response by reducing the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

N-(1-phenylpiperidin-3-yl)but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(1-phenylpiperidin-3-yl)but-2-ynamide in lab experiments. It has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are several future directions for the study of N-(1-phenylpiperidin-3-yl)but-2-ynamide. One area of research is the development of N-(1-phenylpiperidin-3-yl)but-2-ynamide analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of N-(1-phenylpiperidin-3-yl)but-2-ynamide in animal models and humans. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide could be investigated for its potential use in the treatment of other neurological disorders and immune-related diseases. Finally, more research is needed to understand the mechanism of action of N-(1-phenylpiperidin-3-yl)but-2-ynamide and its interactions with other receptors in the endocannabinoid system.

Synthesis Methods

The synthesis of N-(1-phenylpiperidin-3-yl)but-2-ynamide involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-phenylpiperidin-3-amine in the presence of but-2-ynoic acid chloride. The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatographic techniques and characterized using spectroscopic methods.

Scientific Research Applications

N-(1-phenylpiperidin-3-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been studied for its ability to modulate the immune response and its potential use as an immunomodulatory agent.

properties

IUPAC Name

N-(1-phenylpiperidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-7-15(18)16-13-8-6-11-17(12-13)14-9-4-3-5-10-14/h3-5,9-10,13H,6,8,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBKZVQONOJLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylpiperidin-3-yl)but-2-ynamide

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